5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile
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Overview
Description
5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of benzonitrile, characterized by the presence of a chloro group, a hydroxy group, and a methoxyethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile typically involves the selective displacement of a chloride group at the C4 position by 4-(2-methoxyethoxy)aniline. This reaction is carried out under specific conditions to ensure regioselectivity and yield the desired intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group or reduced to a methoxy group.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.
Oxidation Reactions: Products include carbonyl derivatives.
Reduction Reactions: Products include methoxy derivatives.
Scientific Research Applications
5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile involves its interaction with specific molecular targets. The chloro and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The nitrile group can also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-4-methoxy-4′-methylchalcone: Similar structure but with a methoxy group instead of a methoxyethoxy group.
5′-Chloro-2′-hydroxy-4′-methoxychalcone: Another similar compound with a methoxy group.
Uniqueness
5-Chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile is unique due to the presence of the methoxyethoxy group, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H10ClNO3 |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-4-(2-methoxyethoxy)benzonitrile |
InChI |
InChI=1S/C10H10ClNO3/c1-14-2-3-15-10-5-9(13)7(6-12)4-8(10)11/h4-5,13H,2-3H2,1H3 |
InChI Key |
BREJIUHKOFGTQR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)O)C#N)Cl |
Origin of Product |
United States |
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